molecular formula C8H8ClFO B1425375 (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol CAS No. 1344953-25-8

(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

Cat. No. B1425375
M. Wt: 174.6 g/mol
InChI Key: JVLFRWYYFHKPPT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, also known as 5-chloro-2-fluorophenylethanol, is a chemical compound with a molecular formula of C8H7ClFO. It is a colorless, volatile liquid with a strong, sweet odor. The compound is widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also used in the manufacture of polymers, polyurethanes, and polyesters.

Scientific Research Applications

1. Synthesis and Characterization of Flexible Polyethers

Percec and Zuber (1992) synthesized various polyethers, including 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane, resembling the structure of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. These compounds were characterized for their phase transition temperatures and thermodynamic parameters, offering insights into the molecular structure and behavior of such polyethers in different states (Percec & Zuber, 1992).

2. Investigation of Molecular Interactions and Chiral Recognition

Ciavardini et al. (2013) studied the molecular interactions in complexes of 1-aryl-1-ethanol, which includes structures similar to (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. The study provided insights into the chiral discrimination process and the role of specific intermolecular interactions such as CH···π and OH···π in the gas phase (Ciavardini et al., 2013).

3. Novel Synthesis Techniques and Chemical Transformations

Brands et al. (2003) described a novel synthesis technique involving a direct condensation method, which could potentially be applicable to compounds like (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. This research contributes to the understanding of efficient synthetic pathways for similar complex molecules (Brands et al., 2003).

4. Study of Fluorine Substitution in Chemical Compounds

Rondino et al. (2016) investigated the effects of fluorine substitution on 1-phenylethanol compounds, providing valuable insights into how such substitutions, similar to those in (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, influence molecular interactions and properties (Rondino et al., 2016).

5. Application in Colorimetric and Fluorescent Probes

Zhu et al. (2014) developed a cell-permeable long-wavelength fluorophore based on a structure similar to (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. This research underscores the potential application of such compounds in developing highly sensitive probes for environmental and biological applications (Zhu et al., 2014).

properties

IUPAC Name

(1S)-1-(5-chloro-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLFRWYYFHKPPT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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